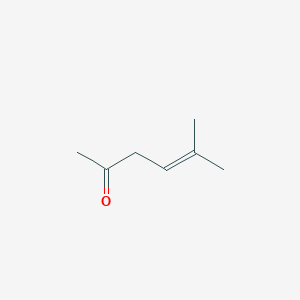

5-methylhex-4-en-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylhex-4-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBXJDKSEHTBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28332-44-7 | |

| Record name | 28332-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Methylhex 4 En 2 One

Electrophilic and Nucleophilic Reactivity of the Carbonyl Moiety

The carbonyl group in 5-methylhex-4-en-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic transformations.

Nucleophilic Addition: A primary reaction pathway for the carbonyl group is nucleophilic addition. Strong nucleophiles, such as those found in organometallic reagents, readily attack the carbonyl carbon. For instance, the Grignard reaction, which involves the addition of an organomagnesium halide (e.g., methylmagnesium bromide), proceeds via nucleophilic attack on the carbonyl carbon to form a tertiary alcohol after acidic workup. wikipedia.orgyoutube.com Similarly, reduction of the ketone using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 5-methylhex-4-en-2-ol. odinity.com

| Reaction Type | Reagent | Product | Description |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 5-Methylhex-4-en-2-ol | Selective reduction of the ketone to a secondary alcohol. |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2,5-Dimethylhex-4-en-2-ol | Formation of a tertiary alcohol through C-C bond formation. youtube.com |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | 2-Methyl-5-methylidenehex-4-ene | Conversion of the carbonyl group into an alkene. |

Electrophilicity: The electrophilic nature of the carbonyl carbon is central to these reactions. The partial positive charge on this carbon atom makes it a target for a wide array of nucleophiles, a foundational concept in carbonyl chemistry. youtube.com

Reactions Involving the Alkene Functionality: Addition and Cycloaddition Reactions

The carbon-carbon double bond in this compound is a site of high electron density, making it nucleophilic and reactive towards electrophiles.

Electrophilic Addition: The alkene can undergo electrophilic addition reactions. For example, reaction with hydrogen halides like hydrogen bromide (HBr) would proceed via protonation of the double bond to form the more stable tertiary carbocation at the C5 position, followed by attack of the bromide ion. Halogenation, with reagents such as bromine (Br₂), results in the addition of two bromine atoms across the double bond, proceeding through a cyclic bromonium ion intermediate. stackexchange.comstackexchange.com

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide with a metal catalyst. organic-chemistry.orgnih.gov This reaction forms 2-methyl-2-(3-oxobutan-2-yl)oxirane, a valuable synthetic intermediate.

Cycloaddition Reactions: While the β,γ-unsaturation of this compound makes it less suited for thermal cycloadditions like the Diels-Alder reaction compared to its α,β-conjugated isomer, it can participate in photochemical cycloadditions. Photochemical [2+2] cycloadditions are a characteristic reaction of enones, often proceeding through a triplet excited state to form cyclobutane (B1203170) rings. magadhmahilacollege.orgnih.gov

| Reaction Type | Reagent | Product | Key Intermediate/Feature |

|---|---|---|---|

| Hydrohalogenation | HBr | 4-Bromo-5-methylhexan-2-one | Follows Markovnikov's rule, proceeding via a stable tertiary carbocation. |

| Halogenation | Br₂ | 4,5-Dibromo-5-methylhexan-2-one | Proceeds via a cyclic bromonium ion. |

| Epoxidation | m-CPBA | 2-Methyl-2-(3-oxobutan-2-yl)oxirane | Concerted addition of an oxygen atom across the double bond. organic-chemistry.org |

α-Hydrogen Reactivity and Enolate Chemistry

The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens) are weakly acidic and can be removed by a base to form a nucleophilic enolate. This compound possesses two distinct sets of α-hydrogens: those on the C1 methyl group and those on the C3 methylene (B1212753) group.

Deprotonation at the C3 position is generally favored as it leads to the formation of a conjugated dienolate, which is stabilized by resonance across the oxygen and the C5 carbon. This represents the thermodynamically more stable enolate. Deprotonation at the C1 methyl group forms a standard, non-conjugated enolate. The choice of base and reaction conditions can influence which enolate is formed. These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides in alkylation reactions, to form new carbon-carbon bonds at the α-position.

Isomerization and Rearrangement Mechanisms

The structure of this compound allows for several isomerization and rearrangement reactions, which can be initiated by acid, heat, or light.

Under acidic conditions, β,γ-unsaturated ketones like this compound can isomerize to their more thermodynamically stable α,β-conjugated isomers. study.comambeed.com This process typically occurs through the formation of a dienol intermediate via protonation of the carbonyl oxygen followed by deprotonation at the α'-position (C3). study.com

Furthermore, the molecule is structured to potentially undergo an intramolecular carbonyl-ene reaction. This pericyclic reaction involves the carbonyl group acting as the enophile and the alkene as the ene component. wikipedia.org Catalyzed by Lewis acids, this process can lead to the formation of a five-membered ring containing a hydroxyl group. rsc.orgnih.gov However, this reaction can be reversible, with a competing retro-ene process sometimes leading to incomplete conversion. rsc.orgrsc.org

The photochemistry of unsaturated ketones is complex and involves various excited states. acs.org Upon absorption of UV light, this compound can be promoted to an excited state (n-π* or π-π*). nih.gov From this excited state, several reaction pathways are possible. One common reaction for β,γ-unsaturated ketones is the oxa-di-π-methane rearrangement, which proceeds through a diradical intermediate to form a substituted cyclopropyl (B3062369) ketone. columbia.edu Another potential pathway is photoisomerization to the conjugated α,β-unsaturated isomer, 5-methylhex-3-en-2-one. Photochemical reactions of enones can also lead to deconjugation, although in this case, the starting material is already in the deconjugated form. acs.orgchemrxiv.orgrsc.org

Radical Reactions and Cyclization Processes (e.g., Hex-5-enyl Radical Chemistry)

Radical reactions provide a powerful method for forming cyclic structures. In the case of this compound, a radical can be generated at the α-position (C3) through reactions such as Mn(III)-based oxidative cyclization. acs.orgacs.org The resulting α-keto radical is positioned to attack the intramolecular double bond. This cyclization would proceed via a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered carbocyclic ring. This type of intramolecular radical cyclization is a well-established method for constructing cyclopentane (B165970) derivatives. nih.gov The resulting cyclized radical would then be quenched to yield the final product.

Kinetic and Thermodynamic Analyses of Reaction Pathways

The kinetic and thermodynamic analyses of reaction pathways involving this compound are crucial for understanding its reactivity, stability, and potential for transformation under various conditions. While specific experimental data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar α,β-unsaturated ketones and related molecules. These analyses help in predicting the feasibility and rate of potential reactions such as isomerizations, additions, and cyclizations.

One of the key aspects of the reactivity of α,β-unsaturated ketones is the competition between 1,2-addition (nucleophilic attack at the carbonyl carbon) and 1,4-addition (conjugate addition at the β-carbon). The outcome of this competition is often dictated by whether the reaction is under kinetic or thermodynamic control. Strong, hard nucleophiles (like Grignard reagents) tend to favor the faster, irreversible 1,2-addition, which is kinetically controlled. In contrast, weaker, soft nucleophiles (such as amines and alcohols) typically lead to the more stable 1,4-addition product via a reversible process, which is thermodynamically controlled.

A kinetic study on the cyclization of a constitutional isomer, 5-methylhex-5-enal, revealed that the reaction follows a first-order exponential decay. This suggests that intramolecular reactions for compounds with this carbon skeleton can be reasonably modeled and predicted. Such studies are important for understanding the formation of cyclic products from acyclic precursors.

Furthermore, research into the decomposition and isomerization of the 5-methylhex-1-yl radical has provided relative rate constants for various radical-mediated reactions. While not directly involving the ketone functionality, these studies offer a glimpse into the thermodynamics and kinetics of the carbon backbone's transformations under high-energy conditions.

Detailed Research Findings

Detailed mechanistic investigations often employ computational methods to map out the potential energy surfaces of reaction pathways. These theoretical studies can provide valuable estimates of activation energies (Ea) and reaction enthalpies (ΔH), which are critical for understanding reaction kinetics and thermodynamics. For α,β-unsaturated ketones, such studies can elucidate the transition states for 1,2- and 1,4-additions, as well as for pericyclic reactions like cycloadditions and electrocyclizations.

In the absence of direct experimental data for this compound, the following tables present kinetic data for the gas-phase reactions of analogous unsaturated ketones. This information is valuable for comparative analysis and for estimating the reactivity of this compound in similar atmospheric processes.

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3-methyl-3-buten-2-one | Cl | (2.38 ± 0.26) × 10⁻¹⁰ |

| 3-methyl-3-penten-2-one | Cl | (3.00 ± 0.34) × 10⁻¹⁰ |

| 3-methyl-3-buten-2-one | O₃ | (1.18 ± 0.21) × 10⁻¹⁷ |

| 3-methyl-3-penten-2-one | O₃ | (4.07 ± 0.45) × 10⁻¹⁷ |

| Reaction Pathway | Relative Rate Expression |

|---|---|

| k(4-5MeH → C₂H₅ + 3-methylbut-1-ene) / k(4-5MeH → CH₃ + Z-hex-2-ene) | 10(0.39±0.12) exp[(675 ± 270)K/T] |

| k(4-5MeH → C₂H₅ + 3-methylbut-1-ene) / k(4-5MeH → CH₃ + E-hex-2-ene) | 10(-0.10±0.09) exp[(1125 ± 210)K/T] |

The data presented for analogous compounds indicate that the structure of the unsaturated ketone significantly influences its reaction rates. Factors such as the position and substitution pattern of the double bond and the carbonyl group play a crucial role in determining the kinetic and thermodynamic parameters of their reactions. Future experimental and computational studies on this compound would be invaluable in providing a more complete understanding of its chemical behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methylhex 4 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of 5-methylhex-4-en-2-one. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectroscopic Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 (CH₃-C=O) | ~2.1 | s | - |

| H-3 (CH₂-C=O) | ~3.1 | d | ~7 |

| H-4 (=CH) | ~5.2 | t | ~7 |

| H-6 (CH₃-C=) | ~1.9 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The singlet at approximately 2.1 ppm is characteristic of the methyl protons (H-1) adjacent to the carbonyl group. The methylene (B1212753) protons (H-3) are expected to appear as a doublet around 3.1 ppm due to coupling with the vinylic proton (H-4). The vinylic proton (H-4) should resonate as a triplet around 5.2 ppm, coupled to the adjacent methylene protons. The two methyl groups attached to the double bond (H-6 and H-6') are chemically non-equivalent and are expected to appear as two distinct singlets around 1.9 and 1.7 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃-C=O) | ~28 |

| C-2 (C=O) | ~208 |

| C-3 (CH₂) | ~45 |

| C-4 (=CH) | ~120 |

| C-5 (=C(CH₃)₂) | ~135 |

| C-6 (CH₃-C=) | ~25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbon (C-2) is the most deshielded and appears at a characteristic downfield shift of approximately 208 ppm. The olefinic carbons, C-4 and C-5, are expected to resonate in the region of 120-135 ppm. The aliphatic carbons, including the methyl carbon of the acetyl group (C-1), the methylene carbon (C-3), and the two methyl carbons on the double bond (C-6 and C-7), will appear at higher field strengths.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the methylene protons (H-3) and the vinylic proton (H-4) would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.1 ppm (H-3) would show a correlation to the carbon signal at ~45 ppm (C-3).

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in this compound.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (α,β-unsaturated ketone) | Stretching | 1670-1690 |

| C=C (alkene) | Stretching | 1640-1660 |

| C-H (sp² on alkene) | Stretching | 3010-3095 |

| C-H (sp³) | Stretching | 2850-2960 |

| CH₃ | Bending | 1375 and 1450 |

The most prominent band in the IR spectrum would be the strong absorption due to the C=O stretching of the α,β-unsaturated ketone, expected in the range of 1670-1690 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone. The C=C stretching vibration is also expected to be observed, typically in the 1640-1660 cm⁻¹ region. Both IR and Raman spectra would show characteristic C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Mass Spectrometry (MS) Characterization Methodologies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Electron Ionization (EI) MS Fragmentation Pathways and Isomer Differentiation

In EI-MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The fragmentation pattern is a fingerprint of the molecule's structure.

The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) of 112, corresponding to its molecular weight.

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 97, or the loss of the alkyl chain to form an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the dominant isomer, related rearrangements can occur.

Cleavage at the Allylic Position: The bond allylic to the double bond (C3-C4 bond) is susceptible to cleavage, which can lead to various fragment ions.

Table 4: Expected Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 69 | [M - CH₃CO]⁺ |

The specific fragmentation pattern can be used to differentiate this compound from its isomers, which would exhibit different fragmentation pathways due to their distinct structural arrangements. For instance, an isomer with a different substitution pattern on the double bond or a different position of the carbonyl group would yield a unique set of fragment ions.

Electrospray Ionization (ESI) MS and Soft Ionization Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of compounds. For a molecule like this compound, soft ionization techniques are particularly valuable as they generate ions with minimal fragmentation, preserving the molecular integrity of the analyte. wikipedia.org

Electrospray Ionization (ESI) is a premier soft ionization method that is well-suited for polar molecules and can be coupled with liquid chromatography. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid sample to create an aerosol, resulting in the formation of protonated molecules, typically [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺. For this compound (molar mass: 112.17 g/mol ), ESI-MS would be expected to produce a prominent ion at m/z 113.096 (for the protonated molecule) and/or m/z 135.078 (for the sodium adduct). uni.lu The observation of the intact molecular ion is a key advantage, allowing for unambiguous determination of the molecular weight. wikipedia.org

Other soft ionization techniques are also applicable to volatile organic compounds (VOCs) like ketones. mdpi.comacs.org These methods are designed to control the ionization process and reduce fragmentation. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): Often used for less polar, volatile compounds, APCI would also be expected to generate a strong protonated molecular ion for this compound.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a highly sensitive technique for real-time measurement of VOCs. acs.orgmdpi.com It uses hydronium ions (H₃O⁺) to gently ionize analyte molecules via proton transfer, making it an excellent method for detecting and quantifying ketones in the gas phase with minimal fragmentation. acs.orgmdpi.com

The choice of technique depends on the sample matrix and the required sensitivity, but all aim to provide clear molecular weight information by keeping the parent molecule intact.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₁₃O]⁺ | 113.09609 |

| [M+Na]⁺ | [C₇H₁₂ONa]⁺ | 135.07803 |

| [M+NH₄]⁺ | [C₇H₁₆NO]⁺ | 130.12263 |

| [M+K]⁺ | [C₇H₁₂OK]⁺ | 151.05197 |

Data sourced from predicted values. uni.lu

Chromatographic Separation Techniques for Purity Assessment and Identification

Chromatography is fundamental to separating this compound from reactants, byproducts, or other components in a mixture, thereby enabling its identification and the assessment of its purity.

Gas Chromatography (GC) Methodologies, Including Retention Time Analysis

Gas chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds such as this compound. mdpi.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. tuwien.at

The choice of the stationary phase is critical for achieving separation. Columns are generally classified by their polarity. nih.gov

Non-polar columns: These columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points.

Polar columns: Columns with polar stationary phases, such as polyethylene (B3416737) glycol (PEG) (e.g., DB-WAX, HP-Innowax), provide different selectivity, separating compounds based on both boiling point and specific interactions like dipole-dipole forces. nih.gov

For unequivocal identification, retention time analysis is employed. While the absolute retention time can vary between instruments and runs, the Kováts retention index (RI) provides a standardized measure. tuwien.atphytochemia.com This index normalizes the retention time of a compound to those of adjacent n-alkane standards. phytochemia.com By comparing the retention indices of an unknown compound on two different columns (one polar and one non-polar) with literature or database values, a highly confident identification can be made. phytochemia.com

Table 2: Example Gas Chromatography Parameters for Ketone Analysis

| Parameter | Condition 1 (Non-Polar) | Condition 2 (Polar) |

|---|---|---|

| Column | DB-5 (5%-phenyl)-methylpolysiloxane | DB-WAX (Polyethylene glycol) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium | Helium |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C | 50 °C (2 min), then 10 °C/min to 230 °C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C | 280 °C |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for analyses that require coupling to ESI-MS. The most common mode for a moderately polar compound like this compound is reversed-phase HPLC. chromatographyonline.comlibretexts.org

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar. libretexts.org A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com Separation is achieved based on the hydrophobic interactions of the analyte with the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. libretexts.org

For the analysis of this compound, which is an α,β-unsaturated ketone, direct detection using an ultraviolet (UV) detector is effective due to the presence of the chromophore. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure good separation of components with a range of polarities and to achieve sharp peaks. libretexts.org While derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance the detection of ketones, it is not strictly necessary for this conjugated compound. auroraprosci.com

Table 3: Example High-Performance Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 225 nm |

| Injection Vol. | 10 µL |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dimethylpolysiloxane |

| Helium |

| Methanol |

| n-Alkanes |

| Polyethylene glycol (PEG) |

| Sodium Cation |

| Water |

Computational and Theoretical Chemistry Studies of 5 Methylhex 4 En 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of 5-methylhex-4-en-2-one. The conjugated system, formed by the carbon-carbon double bond and the carbonyl group, leads to delocalization of π-electrons, which significantly influences the molecule's stability and reactivity. fiveable.me

The molecular orbitals (MOs) of conjugated systems like this compound can be conceptually understood by considering simpler analogs like 1,3-butadiene (B125203) and acrolein. For a system with six atoms contributing to the π-system (four carbons of the C=C-C=O backbone and the two carbons of the methyl groups on the double bond are often considered in hyperconjugation), there would be six π molecular orbitals. These orbitals are arranged in order of increasing energy. The lower energy bonding orbitals (π) are occupied by the π-electrons in the ground state, while the higher energy antibonding orbitals (π*) are unoccupied.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's reactivity. In α,β-unsaturated ketones, the HOMO is typically associated with the C=C double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon and the β-carbon, indicating these sites are prone to nucleophilic attack. acs.org

A representative energy level diagram for the π molecular orbitals of a simple conjugated enone system is presented below.

| Molecular Orbital | Energy Level | Occupancy | Nodal Planes |

| π₁ | Lowest | 2e⁻ | 0 |

| π₂ | 2e⁻ | 1 | |

| π₃ | HOMO | 2e⁻ | 2 |

| π₄ | LUMO | 0 | 3 |

| π₅ | 0 | 4 | |

| π₆* | Highest | 0 | 5 |

This is a generalized representation for a hexatriene-like π-system and serves as an illustrative model for the π-orbitals of this compound.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. DFT calculations can accurately predict a variety of molecular properties and are instrumental in understanding reactivity.

DFT studies on similar α,β-unsaturated systems have been used to determine which sites are more susceptible to nucleophilic attack (1,2-addition to the carbonyl carbon vs. 1,4-conjugate addition to the β-carbon). acs.org These studies often involve calculating the energies of the transition states for both pathways to predict the favored reaction. For many α,β-unsaturated ketones, 1,4-addition is often thermodynamically favored. acs.org

Key molecular properties of this compound that can be predicted using DFT include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational Frequencies: Prediction of infrared and Raman spectra.

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO gap, which relates to the molecule's kinetic stability.

Charge Distribution: Atomic charges, which help in identifying electrophilic and nucleophilic centers.

Below is a table of hypothetical DFT-calculated properties for this compound, based on typical values for similar molecules.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.8 D |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.35 Å |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

For a relatively small and flexible molecule like this compound, conformational analysis is important. The rotation around the single bond between the carbonyl carbon and the adjacent methylene (B1212753) group, as well as the single bond between the methylene and the vinyl group, can lead to different conformers. The double bond at the C4-C5 position can exist as E/Z isomers, though the E-isomer is generally expected to be more stable due to reduced steric hindrance.

MD simulations can help identify the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Theory for Mechanistic Understanding

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic additions or cycloadditions, reaction pathway modeling can be performed. This involves identifying the transition state structures and calculating their energies.

Transition State Theory (TST) can then be used to calculate the reaction rates. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in the context of a catalyzed reaction, computational studies can help understand the role of the catalyst in lowering the activation energy and influencing the stereoselectivity of the product. rsc.org

A hypothetical reaction coordinate diagram for the 1,2- vs. 1,4-addition of a nucleophile to this compound is shown below, illustrating how computational chemistry can be used to predict the favored product.

| Reaction Coordinate | 1,2-Addition | 1,4-Addition |

| Reactants | 0 | 0 |

| Transition State | +15 | +12 |

| Intermediate | -5 | -10 |

| Product | -8 | -15 |

Energies are in kcal/mol and are for illustrative purposes.

In Silico Approaches for Predicting Spectroscopic Data

Computational methods are widely used to predict various spectroscopic data for molecules, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for assigning peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic peaks for the C=O and C=C stretching vibrations would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption in the UV-Vis spectrum. The π → π* transition of the conjugated system is typically the most significant absorption.

A table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Data | Predicted Value |

| ¹³C NMR (C=O) | ~198 ppm |

| ¹³C NMR (C=C) | ~125 ppm, ~140 ppm |

| ¹H NMR (vinyl H) | ~5.8 ppm |

| IR (C=O stretch) | ~1685 cm⁻¹ |

| IR (C=C stretch) | ~1640 cm⁻¹ |

| UV-Vis (λ_max) | ~220 nm |

Industrial and Synthetic Applications of 5 Methylhex 4 En 2 One

Role as a Key Building Block in Fine Chemical Synthesis

The reactivity of 5-methylhex-4-en-2-one is largely dictated by the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity makes it a highly versatile building block in fine chemical synthesis, enabling the construction of complex molecular architectures.

The conjugated system in this compound allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. wikipedia.org This reactivity is fundamental to its utility, allowing for the introduction of a wide range of nucleophiles and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Michael addition of carbanions, such as those derived from malonates or β-ketoesters, to this compound can be employed to construct more elaborate carbon skeletons, which are precursors to various pharmaceuticals and natural products. organic-chemistry.org

The general reactivity of α,β-unsaturated ketones suggests that this compound can participate in a variety of synthetic transformations, including:

| Reaction Type | Reagents/Conditions | Potential Products |

| Michael Addition | Grignard reagents (in the presence of copper salts), enamines, organocuprates | 1,5-dicarbonyl compounds, γ-keto esters, γ-keto nitriles |

| Robinson Annulation | A cyclic ketone under basic conditions | Substituted cyclohexenones |

| Nazarov Cyclization | Lewis or Brønsted acids | Substituted cyclopentenones |

| Diels-Alder Reaction | Dienes (as a dienophile) | Substituted cyclohexenes |

These reactions highlight the potential of this compound to serve as a starting material for the synthesis of a diverse range of cyclic and acyclic compounds with various functionalities.

Utilization as an Intermediate in the Production of Specialty Chemicals

Building upon its role as a versatile building block, this compound serves as a key intermediate in the synthesis of numerous specialty chemicals. Its α,β-unsaturated system is a precursor for the synthesis of cyclopropane (B1198618) derivatives and various heterocyclic compounds.

The synthesis of its isomer, 5-methyl-5-hexen-2-one, is a known process, and this compound can be reduced to 5-methylhex-5-en-2-ol. odinity.com This suggests that this compound could similarly be transformed into the corresponding alcohol, 5-methylhex-4-en-2-ol, or the amine, 5-methylhex-4-en-2-amine, via reduction or reductive amination, respectively. nih.govnih.gov These derivatives are valuable intermediates in their own right, with potential applications in the fragrance, pharmaceutical, and agrochemical industries.

Furthermore, the reaction of α,β-unsaturated ketones with various binucleophilic reagents is a well-established method for the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.comnih.gov For example, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can lead to isoxazolines. These heterocyclic cores are prevalent in many biologically active molecules, underscoring the potential of this compound as an intermediate in the production of high-value specialty chemicals.

Applications in Polymer Chemistry as a Monomer or Modifier (if applicable)

The carbon-carbon double bond in this compound, being part of a conjugated system, is susceptible to polymerization. α,β-Unsaturated carbonyl compounds are known to undergo polymerization, suggesting a potential application for this compound as a monomer in the synthesis of novel polymers. The resulting polymers would feature ketone functionalities along the polymer backbone, which could be further modified to introduce other functional groups, thereby tailoring the polymer's properties for specific applications.

Derivatization Strategies for Diverse Chemical Applications

The functional group handles present in this compound, namely the ketone and the carbon-carbon double bond, allow for a multitude of derivatization strategies to generate a diverse library of chemical compounds. These derivatization reactions can be broadly categorized as follows:

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Secondary alcohol |

| Reduction of Alkene | Catalytic hydrogenation (H2/Pd, Pt, Ni) | Saturated ketone |

| Complete Reduction | Catalytic hydrogenation under forcing conditions | Saturated alcohol |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy ketone |

| Hydrocyanation | Hydrogen cyanide (HCN) | β-cyano ketone |

| Wittig Reaction | Phosphonium ylides | Substituted diene |

These derivatization reactions can be used to introduce new functional groups and stereocenters, significantly expanding the chemical space accessible from this starting material. For example, the selective reduction of the ketone would yield an allylic alcohol, a common motif in natural products. Conversely, selective reduction of the double bond would produce 5-methylhexan-2-one, a saturated ketone.

The Michael addition reaction is a particularly powerful tool for the derivatization of this compound, allowing for the formation of a wide range of 1,5-dicarbonyl compounds and related structures. organic-chemistry.orgchemistrysteps.comyoutube.commasterorganicchemistry.com

Integration into Multistep Organic Synthesis Sequences

The diverse reactivity of this compound makes it an ideal candidate for integration into multistep organic synthesis sequences. Its ability to undergo a variety of transformations in a controlled manner allows for the strategic construction of complex target molecules.

A common strategy in multistep synthesis is the use of a Michael addition to introduce a key fragment, followed by an intramolecular reaction to form a cyclic system. For instance, the product of a Michael addition of a nucleophile to this compound could be designed to undergo a subsequent intramolecular aldol (B89426) condensation, leading to the formation of a six-membered ring. This sequence, known as the Robinson annulation, is a powerful method for the synthesis of substituted cyclohexenones.

An example of a related compound, 5-methylhex-5-enal, has been used as a model substrate in the development of catalytic asymmetric (ene–endo)-carbonyl–ene type cyclizations to produce homoallylic alcohols. acs.org This highlights the potential for similar unsaturated carbonyl compounds like this compound to be utilized in complex, stereocontrolled synthetic sequences.

The versatility of this compound as a synthetic intermediate is further demonstrated by its potential use in the synthesis of natural product building blocks. For example, the structurally related compound 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one has been synthesized as an intermediate for various natural products. researchgate.net This suggests that this compound could serve as a precursor to similarly complex and biologically relevant molecules.

Environmental Fate and Transformation Pathways of 5 Methylhex 4 En 2 One

Atmospheric Degradation Mechanisms (e.g., Photo-oxidation, Radical Reactions)

The primary removal process for 5-methylhex-4-en-2-one in the atmosphere is expected to be through oxidation initiated by photochemically generated free radicals. The dominant radical species in the troposphere are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃).

The reaction with OH radicals during the daytime is likely the most significant atmospheric sink for this compound. For α,β-unsaturated ketones, this reaction can proceed via two main pathways: OH radical addition to the carbon-carbon double bond and H-atom abstraction from the alkyl groups. The addition of the OH radical to the double bond is generally the favored pathway for unsaturated ketones. This addition leads to the formation of an unstable hydroxyalkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), this peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or it can form an organic nitrate (RONO₂). The alkoxy radical can undergo further decomposition or isomerization, leading to the formation of smaller, more oxygenated products such as aldehydes and ketones. For instance, studies on similar α,β-unsaturated ketones have shown that the oxidation mechanism can lead to the formation of products like methylglyoxal (B44143) and other dicarbonyls. copernicus.orgresearchgate.net

During the nighttime, the nitrate radical (NO₃) becomes a more important oxidant for unsaturated organic compounds. copernicus.orgnih.gov The reaction of NO₃ with this compound would also likely proceed via addition to the C=C double bond, forming a nitrooxyalkyl radical. This radical can then react with O₂ to form a nitrooxy peroxy radical, which can subsequently react with other atmospheric species.

Ozonolysis, the reaction with ozone, is another potential degradation pathway for this compound. This reaction involves the cycloaddition of ozone to the double bond to form a primary ozonide, which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. rsc.orgunacademy.comwikipedia.orgorganic-chemistry.org The Criegee intermediate is highly reactive and can undergo various reactions, including isomerization and decomposition, or reaction with other atmospheric constituents like water vapor, SO₂, or NO₂, leading to the formation of acids and other oxygenated products. rsc.org

| Reaction | Primary Reactant | General Products | Environmental Conditions |

| Photo-oxidation | OH radical | Smaller aldehydes and ketones, dicarbonyls, organic nitrates | Daytime |

| Radical Reaction | NO₃ radical | Nitrooxy compounds and their subsequent products | Nighttime |

| Ozonolysis | O₃ | Carbonyl compounds, Criegee intermediates, organic acids | Day and Night |

Aquatic Biotransformation Processes and Metabolite Identification

In aquatic environments, the fate of this compound is largely determined by microbial degradation. Various microorganisms in water and sediment can utilize organic compounds as a source of carbon and energy. The biodegradation of ketones can proceed through several pathways. One common initial step is the reduction of the ketone group to a secondary alcohol. For α,β-unsaturated ketones, the double bond may also be a site for enzymatic attack, potentially through hydration or reduction.

While specific studies on the biotransformation of this compound are scarce, research on the microbial degradation of other aliphatic ketones suggests potential pathways. For example, some bacteria are known to degrade methyl ketones via subterminal oxidation, leading to the formation of an ester, which is then hydrolyzed to an alcohol and an acid. rsc.orgucr.edu In the case of this compound, this could theoretically involve the formation of an ester at the C2 position, followed by hydrolysis.

Another plausible pathway involves the initial reduction of the double bond, followed by oxidation of the resulting saturated ketone. The degradation of the carbon chain can then proceed via mechanisms such as Baeyer-Villiger monooxygenase-catalyzed oxidation, which inserts an oxygen atom adjacent to the carbonyl group, forming an ester that can be further hydrolyzed.

The identification of metabolites is crucial for understanding the complete biodegradation pathway. For this compound, expected metabolites could include 5-methylhexan-2-one, 5-methylhexan-2-ol, and smaller organic acids resulting from the cleavage of the carbon chain. However, without specific experimental data, the exact metabolites remain speculative.

Photodegradation Pathways in Aqueous and Gaseous Phases

Photodegradation, or photolysis, is the breakdown of a chemical due to the absorption of light. For this compound, this process can occur in both the gaseous and aqueous phases. The presence of a chromophore, the carbonyl group conjugated with a carbon-carbon double bond, allows the molecule to absorb ultraviolet (UV) radiation present in sunlight.

In the gaseous phase, the absorption of UV radiation can excite the molecule to a higher energy state, which can lead to its dissociation into smaller radical fragments. The quantum yield, which is the efficiency of this process, is a key parameter in determining the atmospheric lifetime with respect to photolysis. For many ketones, photolysis is a significant degradation pathway, competing with radical-initiated oxidation. nih.govnsf.govresearchgate.net

In the aqueous phase, direct photolysis can also occur. The absorption of light by this compound in water can lead to various photochemical reactions, including isomerization of the double bond, cyclization reactions, or fragmentation. The efficiency of aqueous photolysis is influenced by factors such as water clarity, depth, and the presence of other substances that can quench the excited state or sensitize the reaction. Indirect photolysis can also be important in natural waters, where dissolved organic matter can absorb sunlight and produce reactive species like hydroxyl radicals and singlet oxygen, which can then react with and degrade this compound.

Sorption and Transport Phenomena in Environmental Matrices

The transport and distribution of this compound in the environment are significantly influenced by its sorption to soil and sediment. Sorption is the process by which a chemical binds to solid particles. For a nonionic organic compound like this compound, sorption is primarily governed by its partitioning into the soil organic matter. acs.orgnih.govmdpi.comnih.govslu.se

The transport of this compound in soil can occur through several mechanisms. epa.govmdpi.comresearchgate.netresearchgate.net As a volatile compound, it can move through the air-filled pores of the soil (vapor-phase transport). It can also be transported dissolved in soil water (advection and dispersion). The relative importance of these transport pathways depends on the soil properties (e.g., porosity, organic matter content, water content) and the chemical's properties (e.g., vapor pressure, Henry's Law constant). Volatilization from the soil surface into the atmosphere is also a significant transport process for this compound.

The following table summarizes the key parameters influencing the sorption and transport of volatile organic compounds like this compound.

| Parameter | Description | Influence on this compound |

| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | Ratio of the chemical's concentration in soil organic carbon to its concentration in water at equilibrium. | A higher Koc leads to stronger sorption and reduced mobility in soil and groundwater. |

| Henry's Law Constant (H) | Ratio of the chemical's partial pressure in air to its concentration in water at equilibrium. | A higher H indicates a greater tendency to volatilize from water to air. |

| Vapor Pressure | The pressure exerted by the vapor of the chemical in equilibrium with its solid or liquid phase. | A higher vapor pressure leads to a higher rate of volatilization from soil and water surfaces. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Higher solubility generally leads to greater mobility in water and potential for leaching. |

Chemical Transformation Products and their Formation Mechanisms

In addition to the degradation pathways discussed above, this compound can undergo other chemical transformations in the environment. For instance, in aqueous environments, α,β-unsaturated ketones can be susceptible to hydrolysis, although this is generally a slow process under typical environmental pH conditions.

In sunlit surface waters, reactions with photochemically produced oxidants such as hydroxyl radicals can lead to the formation of various oxygenated products. The reaction of α,β-unsaturated ketones with chlorine, used in water treatment processes, can also lead to the formation of chlorinated byproducts. nih.gov

The atmospheric oxidation of this compound by OH radicals, NO₃ radicals, and O₃ will produce a variety of transformation products. Based on studies of similar compounds, these are expected to include smaller carbonyls such as acetone (B3395972) and methylglyoxal, as well as organic acids and nitrates. copernicus.orgresearchgate.net The ozonolysis of α,β-unsaturated ketones is known to yield a carbonyl compound and a Criegee intermediate, which can then lead to the formation of organic acids. rsc.org

The table below lists some of the potential chemical transformation products of this compound and their likely formation mechanisms.

| Transformation Product | Formation Mechanism | Environmental Compartment |

| Acetone | Atmospheric oxidation (e.g., from ozonolysis or OH reaction) | Atmosphere |

| Methylglyoxal | Atmospheric oxidation by OH radicals | Atmosphere |

| Organic Acids | Ozonolysis and subsequent reactions of Criegee intermediates | Atmosphere, Aquatic Systems |

| Organic Nitrates | Reaction of peroxy radicals with NO in the atmosphere | Atmosphere |

| 5-Methylhexan-2-one | Biotransformation (reduction of the double bond) | Aquatic Systems, Soil |

| 5-Methylhexan-2-ol | Biotransformation (reduction of the ketone) | Aquatic Systems, Soil |

Advanced Analytical Methodologies for Detection and Quantification of 5 Methylhex 4 En 2 One in Non Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Trace Analysis and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like 5-methylhex-4-en-2-one. Its high chromatographic resolution and the definitive identification capabilities of mass spectrometry make it the gold standard for this class of analytes.

The process begins with the introduction of the sample into the GC system. For trace analysis in matrices like water or soil, sample preparation techniques such as Purge and Trap (P&T) or Solid Phase Microextraction (SPME) are often employed to extract and concentrate the volatile ketone. thermofisher.comsepscience.comhelsinki.fi In the P&T method, an inert gas is bubbled through the sample, stripping the volatile this compound, which is then trapped on a sorbent material. The sorbent is subsequently heated to release the analyte into the GC. SPME uses a coated fiber to adsorb the analyte directly from the sample or its headspace, followed by thermal desorption in the GC inlet. helsinki.fi

Once in the GC, the compound is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a nonpolar or mid-polar stationary phase, separates this compound from other components in the matrix based on its boiling point and affinity for the stationary phase. Following separation, the analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the molecule is bombarded with electrons, causing it to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for this compound, allowing for unambiguous identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Sample Introduction | Headspace, Purge & Trap (P&T), Solid Phase Microextraction (SPME) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen, Flow rate ~1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 40 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Mass Range (Scan) | 35-350 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing non-volatile and thermally labile substances. The direct analysis of the highly volatile this compound by LC-MS is challenging due to its poor retention on typical reversed-phase columns. nih.gov However, LC-MS becomes a powerful and indispensable tool when the ketone is present in a complex, non-volatile matrix or, more commonly, when it is chemically modified through derivatization to render it non-volatile and more amenable to LC separation and MS detection. nih.govlongdom.org

In a typical LC-MS workflow for a derivatized ketone, the sample is first subjected to a derivatization reaction (discussed in section 8.3). The resulting derivative, now less volatile and often possessing a readily ionizable moiety, is injected into the LC system. Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. longdom.org

After elution from the column, the derivative enters the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. nih.govacs.org ESI is a soft ionization technique that generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation, which is ideal for confirming the molecular weight of the derivative. Tandem mass spectrometry (MS/MS) can then be used for structural confirmation and sensitive quantification. In MS/MS, the parent ion of the derivative is selected, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise from the matrix. longdom.org

Table 2: Hypothetical LC-MS/MS Parameters for Derivatized this compound

| Parameter | Typical Setting/Value |

|---|---|

| Derivatization Agent | 2,4-Dinitrophenylhydrazine (B122626) (DNPH), 2-Hydrazinoquinoline (HQ) |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| MS Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Example SRM Transition | [M+H]+ of derivative → Specific product ion |

Development of Specific Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For this compound, this is particularly useful for enhancing sensitivity in both GC and LC analysis. nih.govspectroscopyonline.com

For GC-MS Analysis: The most common derivatization strategy for ketones in GC analysis involves reaction with a hydroxylamine (B1172632) reagent to form a stable oxime derivative. nih.gov A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com PFBHA reacts with the carbonyl group of this compound to form a PFB-oxime. This derivative has two key advantages:

It is highly volatile and thermally stable, making it ideal for GC analysis. sigmaaldrich.com

The pentafluorobenzyl group is strongly electronegative, which makes the derivative extremely sensitive to detection by an Electron Capture Detector (ECD) or by Negative Chemical Ionization (NCI) mass spectrometry, allowing for ultra-trace quantification. nih.gov

For LC-MS Analysis: For LC-MS, derivatization aims to increase the ionization efficiency of the neutral ketone molecule in ESI or APCI sources. nih.govddtjournal.com Reagents are chosen to introduce a permanently charged or easily protonated functional group. Common derivatizing agents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone to form a 2,4-dinitrophenylhydrazone. This derivative is readily analyzed by LC-MS, often in negative ion mode. longdom.orgresearchgate.net

Girard's Reagents (T and P): These possess a quaternary ammonium (B1175870) group, which imparts a permanent positive charge on the resulting derivative, ensuring excellent ionization efficiency in positive mode ESI-MS.

2-Hydrazinoquinoline (HQ): This reagent reacts with ketones to form hydrazones that are more hydrophobic, improving retention on reversed-phase columns, and the quinoline (B57606) structure is readily protonated for sensitive ESI-MS detection. nih.govnih.gov

Sensor Technologies and Miniaturized Analytical Systems for Chemical Monitoring

While chromatographic methods provide high accuracy and precision, they are typically laboratory-based. For real-time, on-site, or continuous monitoring of this compound in settings like industrial environments or for air quality assessment, sensor technologies and miniaturized systems are an area of active development. These technologies focus on converting a chemical interaction into a measurable signal.

Several types of chemical sensors have been developed for the detection of VOCs in general, which could be adapted for this compound:

Metal Oxide Semiconductor (MOS) Sensors: These are the most common VOC sensors. They consist of a metal oxide thin film whose electrical resistance changes upon adsorption of a gas like this compound. They offer high sensitivity but can sometimes suffer from a lack of selectivity.

Electrochemical Sensors: These devices measure the current generated from the oxidation or reduction of the target analyte at an electrode surface. They can be designed for high selectivity to specific functional groups, such as ketones.

Photoionization Detectors (PIDs): PIDs use a high-energy ultraviolet lamp to ionize volatile compounds. The resulting current is proportional to the concentration of the compound. They are highly sensitive and provide real-time data but are non-selective.

Quartz Crystal Microbalance (QCM) Sensors: A quartz crystal is coated with a material that selectively adsorbs the target analyte. The adsorption of this compound onto the surface causes a change in the crystal's resonant frequency, which can be measured with high precision.

Miniaturized analytical systems, often called "lab-on-a-chip" devices, aim to integrate sampling, separation, and detection into a small, portable format. This could involve a micro-GC system with an integrated sensor detector, offering the potential for rapid, on-site analysis with performance approaching that of benchtop instruments.

Table 3: Comparison of Sensor Technologies for VOC Monitoring

| Sensor Type | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Metal Oxide (MOS) | Change in semiconductor resistance | High sensitivity, low cost | Limited selectivity, humidity interference |

| Electrochemical | Redox reaction at an electrode | Good selectivity, low power | Limited lifespan, cross-sensitivity |

| Photoionization (PID) | Ionization by UV light | Very high sensitivity, real-time | Non-selective, humidity effects |

| Quartz Crystal Microbalance | Mass change on a coated crystal | High sensitivity, potential for selectivity | Coating stability, environmental effects |

Quality Control and Impurity Profiling Methodologies in Chemical Production

In the industrial synthesis of this compound, ensuring the purity of the final product is paramount. Quality control (QC) relies on robust analytical methods to identify and quantify any impurities, which may include unreacted starting materials, by-products, or degradation products. Impurity profiling is the comprehensive characterization of these components.

GC-MS is the primary tool for this purpose due to its ability to separate and identify structurally similar volatile compounds. A high-resolution capillary GC column can effectively separate isomers and other related ketones from the main product peak. By analyzing the mass spectrum of each minor peak, the identity of the impurities can be determined.

A typical QC method would involve:

Method Development: Establishing a GC-MS method with optimized separation for all potential and known impurities.

Method Validation: Demonstrating that the method is accurate, precise, linear, and robust for the quantification of both the active compound and its critical impurities.

Impurity Identification: Using the mass spectral library and fragmentation patterns to identify unknown peaks. For significant unknown impurities, further analysis by techniques like NMR may be required for full structural elucidation.

Routine Analysis: Analyzing batches of manufactured this compound against established specifications for purity and impurity levels.

For example, in a synthesis involving the alkylation of a ketoester followed by hydrolysis and decarboxylation, potential impurities could include the initial ketoester, the alkylating agent, or by-products from side reactions like over-alkylation or aldol (B89426) condensation. A detailed impurity profile provides crucial feedback for optimizing the synthesis process to maximize yield and purity.

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Green Synthetic Strategies

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for valuable compounds like 5-methylhex-4-en-2-one. While traditional methods often rely on harsh reagents and generate significant waste, future research is focused on greener alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.

A primary avenue of exploration is biocatalysis. The biosynthesis of terpenes and terpenoids in nature occurs through highly efficient enzymatic pathways. mdpi.com Leveraging engineered microorganisms or isolated enzymes could provide a sustainable method for producing this compound. This approach, part of the broader field of synthetic biology, could utilize renewable feedstocks and operate under mild, aqueous conditions, drastically reducing the environmental footprint compared to conventional organic synthesis. mdpi.com Research into identifying and optimizing terpene synthases or related enzymes for the specific production of this ketone is a significant future challenge. researchgate.net

Another key area is the use of green catalytic systems. This includes the development of catalysts based on earth-abundant metals, organocatalysts, and photocatalysts that can facilitate the synthesis of this compound with high selectivity and efficiency under milder reaction conditions. The goal is to replace stoichiometric reagents with catalytic amounts of less toxic and recyclable materials.

| Green Synthetic Strategy | Principle | Potential Advantages for this compound Synthesis | Key Research Challenge |

| Biocatalysis/Synthetic Biology | Use of engineered enzymes or whole-cell microorganisms. mdpi.com | High selectivity, mild reaction conditions (aqueous, ambient temperature/pressure), use of renewable feedstocks. | Discovery and engineering of specific enzymes for the target molecule. researchgate.net |

| Heterogeneous Catalysis | Use of solid-supported catalysts. | Ease of catalyst separation and recycling, potential for continuous flow processes. | Designing robust and highly active catalysts with resistance to deactivation. |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of toxic heavy metals, often high stereoselectivity. | Catalyst loading and turnover frequency, scalability of reactions. |

| Photocatalysis | Use of light to drive chemical reactions with a catalyst. | Energy efficiency (use of visible light), novel reaction pathways. | Development of efficient and stable photocatalysts for specific transformations. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

Understanding and controlling the reactivity of this compound is fundamental to its application in synthesizing more complex molecules. The conjugated enone system is a versatile functional group, but exploring its full synthetic potential requires innovative catalytic approaches.

A significant frontier is the development of catalytic asymmetric transformations. For instance, the use of strong and confined chiral Brønsted acids has shown remarkable success in the regio- and stereoselective cyclization of structurally similar compounds like 5-methylhex-5-enal. acs.orgacs.org Applying this class of catalysts to this compound could enable the synthesis of valuable chiral building blocks. Research in this area would focus on designing catalysts that can control the formation of new stereocenters with high enantioselectivity. acs.orgacs.org

Furthermore, exploring radical-mediated reactions presents another exciting direction. The reactivity of related alkenyl radicals in cyclization reactions has been studied, revealing pathways to cyclic structures. researchgate.net Investigating the radical chemistry of this compound could uncover novel cyclization or addition reactions, expanding its synthetic utility.

| Transformation Type | Catalyst/Methodology | Potential Product Class | Research Focus |

| Asymmetric Cyclization | Chiral Brønsted Acids (e.g., IDPi) acs.orgacs.org | Enantioenriched homoallylic alcohols and cyclic ethers. | Catalyst design for high regio- and enantioselectivity; mechanistic studies. |

| Conjugate Addition | Chiral Lewis acids, organocatalysts. | Chiral ketones with new substituents at the β-position. | Broadening the scope of nucleophiles and achieving high stereocontrol. |

| Radical Cyclization | Radical initiators (e.g., with tributylstannane). researchgate.net | Substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives. | Controlling regioselectivity and exploring intramolecular radical cascades. |

| Metathesis Reactions | Ruthenium or Molybdenum catalysts. | Cross-metathesis with other olefins to form new C=C bonds. | Catalyst compatibility with the ketone functionality; E/Z selectivity. |

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry offers powerful tools to investigate reaction mechanisms, predict reactivity, and guide experimental design. For a molecule like this compound, advanced computational modeling can provide insights that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be employed to model the transition states of potential reactions involving this compound, such as the Brønsted acid-catalyzed cyclizations mentioned previously. acs.orgacs.orgresearchgate.net This allows for a detailed understanding of the factors controlling stereoselectivity and reactivity, aiding in the rational design of more efficient catalysts. researchgate.net

Beyond static modeling, ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic behavior of the molecule in solution, including its interaction with solvent molecules and catalysts. This can reveal subtle effects that influence reaction outcomes. Furthermore, computational methods can predict spectroscopic data (e.g., NMR, IR), which can be used to confirm the structure of reaction products and intermediates. researchgate.net

| Computational Method | Application for this compound | Information Gained |

| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies. researchgate.net | Mechanistic insights, activation energies, prediction of selectivity. |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra. researchgate.net | Understanding electronic transitions, predicting photochemical reactivity. |

| Molecular Dynamics (MD) | Simulating the molecule's behavior in different solvents or with catalysts. | Solvation effects, conformational preferences, catalyst-substrate interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to understand chemical bonding. | Nature of intramolecular and intermolecular interactions. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. These technologies can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and development of new molecules and reactions.

For this compound, ML models can be trained to predict various physicochemical and biological properties, guiding its potential applications. nih.govdigitellinc.com For instance, models can predict properties relevant to its use as a fragrance or flavoring agent, or even potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles if considered as a scaffold for drug discovery. nih.govnih.gov

In the realm of synthesis, AI can accelerate the discovery of novel production routes. Machine learning algorithms can be trained on large reaction databases to predict the outcomes of unknown reactions or to suggest optimal conditions for the synthesis of this compound. biorxiv.org Furthermore, AI can be integrated with automated synthesis platforms to create self-optimizing systems that can efficiently explore reaction space and identify high-yielding, green synthetic pathways. youtube.com The use of ML to discover novel terpene synthases is a particularly promising avenue for developing biosynthetic routes. researchgate.net

| AI/ML Application | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict ADMET properties, solubility, boiling point, spectral data. nih.govdigitellinc.com | Faster screening for potential applications, reduced need for initial experiments. |

| Reaction Prediction | Predict the products and yields of reactions involving the compound. | Guide experimental planning and avoid unpromising synthetic routes. |

| Retrosynthesis Planning | Propose novel synthetic pathways from simple starting materials. | Accelerate the discovery of more efficient and greener syntheses. |

| Biosynthesis Discovery | Identify potential enzyme candidates (e.g., terpene synthases) for biocatalytic production. researchgate.net | Enable sustainable production through synthetic biology. |

Methodological Advancements in Analytical Chemistry for Environmental Monitoring

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. wesleyan.edu The development of advanced analytical methods is crucial for monitoring its presence in the environment and understanding its fate and transport.

The gold standard for VOC analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity. nih.gov Future research will focus on improving these methods, for example, by developing new sample preparation techniques like Solid-Phase Microextraction (SPME) to achieve lower detection limits in complex matrices such as air, water, and soil. nih.gov

A significant challenge is the need for real-time, on-site monitoring. This drives the development of portable and miniaturized analytical systems. Electronic noses, which are arrays of gas sensors, represent a promising technology for the rapid detection of VOCs. mdpi.com Research into developing sensors, such as metal oxide semiconductor (MOS) sensors, with high selectivity for this compound is an important goal. mdpi.com These advancements will enable better tracking of VOC emissions and support efforts to improve air quality. nih.gov

| Analytical Technique | Principle of Detection | Advancement for Monitoring this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by mass-based identification. nih.gov | Development of multidimensional GC (GCxGC) for enhanced resolution in complex samples. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber for preconcentration. nih.gov | Creation of novel fiber coatings with high affinity and selectivity for ketones. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft ionization technique for real-time quantification of VOCs. | Application for mobile, on-site monitoring of ambient air concentrations. researchgate.net |

| Electronic Nose (e-nose) | An array of non-selective sensors that generates a characteristic "fingerprint" for an odor. mdpi.com | Development of sensor arrays and pattern recognition algorithms specific to this compound. |

Q & A

Basic: What spectroscopic methods are most effective for characterizing 5-methylhex-4-en-2-one?

Answer:

For structural confirmation, combine NMR (¹H and ¹³C) to identify alkene protons (δ 5.2–5.8 ppm) and carbonyl groups (δ 200–220 ppm for ketones). IR spectroscopy validates the C=O stretch (~1700–1750 cm⁻¹) and conjugated C=C stretch (~1600–1650 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns. For reproducibility, document solvent systems, instrument calibration, and reference standards (e.g., TMS for NMR) .

Advanced: How can stereochemical outcomes in the synthesis of this compound be optimized?

Answer:

Use computational modeling (DFT or MD simulations) to predict transition states and regioselectivity. Experimentally, employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and monitor enantiomeric excess via chiral HPLC or polarimetry. Compare kinetic vs. thermodynamic control by varying reaction temperature and solvent polarity. Document steric and electronic effects using Hammett plots or linear free-energy relationships (LFER) .

Basic: What are the primary challenges in synthesizing this compound?

Answer:

Key challenges include:

- Instability of the enone system due to Michael addition reactivity. Mitigate by using inert atmospheres and low temperatures.

- Byproduct formation (e.g., aldol adducts). Optimize reaction stoichiometry and employ protecting groups for carbonyls.

- Purification difficulties caused by similar boiling points. Use fractional distillation or preparative GC. Validate purity via TLC and GC-MS .

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?

Answer: